molecular formula C23H25NO3S B4286759 N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide

N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide

Cat. No. B4286759
M. Wt: 395.5 g/mol
InChI Key: CPICWPCYGRIEEP-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide, also known as BIIB-024, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound belongs to the class of sulfonamides and acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide acts by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDAC inhibitors, including N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide, induce the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. HDAC inhibitors also induce the acetylation of non-histone proteins, such as transcription factors, which can also contribute to their anti-tumor activity.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and invasion. It has also been shown to enhance the immune response against tumors by increasing the expression of tumor antigens and promoting the activation of T cells. In addition to its anti-tumor activity, N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide is that it has a relatively low toxicity profile compared to other HDAC inhibitors, making it a promising candidate for clinical trials. However, one limitation is that it has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is that it may have off-target effects, as HDACs are involved in many cellular processes besides gene expression.

Future Directions

Future research on N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy in vivo. It could also investigate its potential application in combination with other chemotherapeutic agents or immunotherapies to enhance its anti-tumor activity. Finally, it could explore its potential application in other diseases besides cancer, such as neurodegenerative diseases or autoimmune disorders.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been extensively studied for its potential application in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as doxorubicin and paclitaxel.

properties

IUPAC Name

4-(2-methylpropyl)-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-18(2)16-19-8-14-23(15-9-19)28(25,26)24-21-10-12-22(13-11-21)27-17-20-6-4-3-5-7-20/h3-15,18,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPICWPCYGRIEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-4-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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